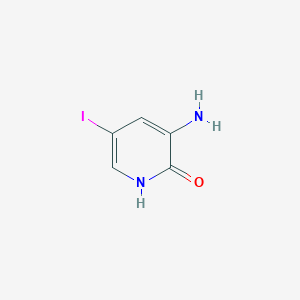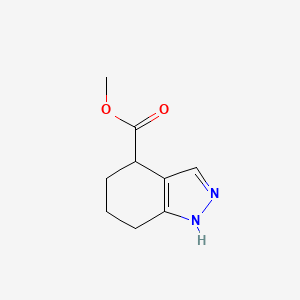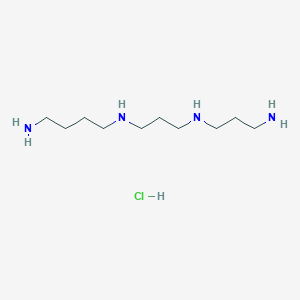
2,4-ジクロロ-6-(ピリジン-4-イル)ピリミジン
概要
説明
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is a chemical compound with the molecular formula C9H5Cl2N3 . It is used in various chemical reactions due to its structure and properties .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is 226.06 . The IUPAC name for this compound is 2,4-dichloro-6-(4-pyridinyl)pyrimidine .Chemical Reactions Analysis
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine undergoes various chemical reactions. For instance, it undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
新規ピリミジン誘導体の位置選択的合成
2,4-ジクロロ-6-(ピリジン-4-イル)ピリミジンは、新規ピリミジン誘導体の位置選択的合成に使用される . このプロセスには、有機リチウム試薬の使用とピリミジンに対する求核攻撃が関与し、C-4置換生成物の形成を促進する .
ジ置換ピリミジンの合成
この化合物は、タンデムアミノ化と鈴木-宮浦クロスカップリングによるジ置換ピリミジンの合成のための出発試薬として役立つ .
ビアリールピリミジンの合成
2,4-ジクロロ-6-(ピリジン-4-イル)ピリミジンは、ビアリールクロスカップリングを含むビアリールピリミジンの合成に使用される .
アリールおよびヘテロアリールボロン酸との鈴木カップリング
この化合物は、アリールおよびヘテロアリールボロン酸との鈴木カップリングに使用される . このプロセスは、マイクロ波照射によって促進され、非常に効率的かつ簡便な合成手順となり、C4置換ピリミジンを良好から優れた収率で提供する .
医薬品的に重要な4-アリール-5-ピリミジニルイミダゾールの合成
2,4-ジクロロ-6-(ピリジン-4-イル)ピリミジンは、医薬品的に重要な4-アリール-5-ピリミジニルイミダゾールの合成に使用される .
皮膚感作物質
この化合物は、ヒト皮膚感作物質である . これは、効果的なワンポット、位置選択的二重鈴木カップリング反応を受けて、ジアリール化ピリミジンを生成する .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic aromatic substitution reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Pyrimidines are known to be involved in a variety of biological processes, including dna synthesis and cell signaling .
Result of Action
Pyrimidines are known to have various biological activities, including antibacterial and antimicrobial activities .
生化学分析
Biochemical Properties
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s interaction with these kinases can lead to altered phosphorylation states of proteins, impacting signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it affects the expression of genes involved in cell growth, differentiation, and survival, thereby altering cellular behavior and function .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion. This inhibition can lead to the accumulation of substrates and depletion of products, disrupting metabolic pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and impaired physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA and RNA synthesis. This inhibition can affect cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can interact with nuclear proteins and modulate gene expression. Additionally, its distribution within tissues can determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
特性
IUPAC Name |
2,4-dichloro-6-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWJQTVRIKAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)




